molecular formula C15H24O3 B1253239 Zedoarondiol CAS No. 98644-24-7

Zedoarondiol

Cat. No.: B1253239
CAS No.: 98644-24-7
M. Wt: 252.35 g/mol
InChI Key: TXIKNNOOLCGADE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zedoarondiol primarily targets the Caveolin-1 (CAV-1) and Platelet-Derived Growth Factor (PDGF) signaling pathway . CAV-1 is widely expressed in lung cells and plays a key role in PDGF signaling and cell proliferation .

Mode of Action

This compound interacts with its targets by upregulating the expression of CAV-1, thereby regulating the CAV-1/PDGF pathway . This interaction results in the inhibition of the MAPK and PI3K/AKT signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the CAV-1/PDGF pathway, leading to the inhibition of the MAPK and PI3K/AKT signaling pathways . Additionally, it has been found to regulate the AMP-Activated Protein Kinase signaling pathway . These pathways are crucial for cell proliferation and inflammation, and their regulation by this compound leads to downstream effects such as reduced cell proliferation and inflammation .

Result of Action

This compound’s action results in significant molecular and cellular effects. It inhibits the proliferation of human bronchial smooth muscle cells (HBSMCs) and vascular smooth muscle cells (VSMCs) . It also attenuates endothelial cells injury induced by oxidized low-density lipoprotein . These effects are largely due to the upregulation of CAV-1 expression and the regulation of various signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of external stimuli such as PDGF can affect the phenotypic plasticity of airway smooth muscle, which in turn can influence the action of this compound . .

Biochemical Analysis

Biochemical Properties

Zedoarondiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, this compound interacts with the caveolin-1 (CAV-1) protein, which is involved in the regulation of the platelet-derived growth factor (PDGF) signaling pathway . These interactions highlight the compound’s potential in modulating inflammatory and proliferative responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human bronchial smooth muscle cells, this compound inhibits proliferation by upregulating CAV-1 expression and regulating the CAV-1/PDGF pathway . In endothelial cells, this compound attenuates injury induced by oxidized low-density lipoprotein (ox-LDL) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . These effects influence cell signaling pathways, gene expression, and cellular metabolism, demonstrating the compound’s potential in treating diseases characterized by excessive cell proliferation and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the proliferation of human bronchial smooth muscle cells by upregulating CAV-1 and regulating the CAV-1/PDGF pathway . It also inhibits the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways . In endothelial cells, this compound activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs) through the regulation of the AMP-activated protein kinase (AMPK) signaling pathway . The stability and degradation of this compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving vascular smooth muscle cells, this compound was found to inhibit cell proliferation at a concentration of 20 µg/mL . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal studies have shown that this compound can effectively reduce inflammation and oxidative stress at appropriate dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), which play crucial roles in cellular metabolism . This compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus in endothelial cells, where it upregulates the expression of antioxidant proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. In endothelial cells, this compound induces the nuclear translocation of Nrf2, which is essential for its antioxidant effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zedoarondiol is primarily isolated from natural sources, specifically the rhizomes of Curcuma zedoaria . The extraction process involves the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Curcuma zedoaria rhizomes. The rhizomes are dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKNNOOLCGADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zedoarondiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98644-24-7
Record name Zedoarondiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 134 °C
Record name Zedoarondiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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